molecular formula C5H4N4O B3017856 [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one CAS No. 53975-75-0

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one

Cat. No.: B3017856
CAS No.: 53975-75-0
M. Wt: 136.114
InChI Key: CLGWVBPVZYVPMR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyrazine rings, which contribute to its diverse biological activities. Researchers have explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

Scientific Research Applications

Future Directions

The future directions in the research of “[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one” could involve further exploration of its potential as a c-Met kinase inhibitor . More studies could be conducted to understand its anti-tumor activity against various cancer cell lines .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones or α-haloesters, followed by cyclization to form the desired triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups. Substitution reactions can introduce various alkyl, acyl, or aryl groups onto the triazolopyrazine scaffold .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of triazole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high potency makes it a promising candidate for further development as an anticancer agent .

Properties

IUPAC Name

2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGWVBPVZYVPMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NNC2=O)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53975-75-0
Record name 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one
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